molecular formula C22H20N2O2 B414049 Benzene, 1,4-bis(benzoylaminomethyl)-

Benzene, 1,4-bis(benzoylaminomethyl)-

Cat. No.: B414049
M. Wt: 344.4g/mol
InChI Key: PYQANETVRUWJJA-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(benzoylaminomethyl)- is a benzene derivative with two benzoylamino-methyl substituents at the 1,4-positions. The benzoylaminomethyl group (-CH₂NHCOC₆H₅) combines a methylene linker, an amide bond, and a benzoyl moiety, conferring unique structural and electronic properties. While direct experimental data on this compound are sparse in the provided evidence, insights can be extrapolated from structurally analogous 1,4-disubstituted benzene derivatives. Such compounds are often explored for their applications in materials science, including photovoltaics, nonlinear optics, and metal-organic frameworks (MOFs), due to their tunable electronic and steric properties .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4g/mol

IUPAC Name

N-[[4-(benzamidomethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

PYQANETVRUWJJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Benzene, 1,4-bis(4-methylstyryl)- (C₂₄H₂₂) : Features rigid styryl groups (-CH=CH-C₆H₄-CH₃) that extend conjugation, leading to strong absorption/emission in the visible range. The planar structure facilitates π-π stacking, critical for photophysical applications .
  • 1,4-Bis(1H-imidazol-1-ylmethyl)benzene (C₁₂H₁₂N₄) : The flexible imidazolyl-methyl groups enable coordination with metal ions, forming MOFs with 1D hydrogen-bonded chains and 2D layered architectures .
  • 1,4-Bis(aminomethyl)benzene (C₈H₁₂N₂): The primary amine groups (-CH₂NH₂) enhance reactivity, making it a crosslinking agent in polymer chemistry .

Comparison with Target Compound: The benzoylaminomethyl group in Benzene, 1,4-bis(benzoylaminomethyl)- introduces both hydrogen-bonding capacity (amide N-H and C=O) and steric bulk (benzoyl rings). This contrasts with the electron-rich styryl groups in and the metal-coordinating imidazolyl groups in .

Crystallographic and Conformational Analysis

  • 1,4-Bis(imidazol-3-ium-1-yl)benzene dinitrate (C₁₂H₁₂N₄²⁺·2NO₃⁻): Crystallizes in a monoclinic system (space group P2₁/c) with a = 3.6937 Å, b = 15.5641 Å, c = 12.3322 Å, and β = 93.2° .
  • 1,4-Bis(phenylmethyl)benzene (C₂₀H₁₈) : Exhibits a symmetric structure with two benzyl groups, leading to high thermal stability (melting point >200°C) .

Data Table 1: Structural and Crystallographic Comparison

Compound Molecular Formula Substituents Crystal System Key Crystallographic Parameters
1,4-Bis(imidazol-3-ium-1-yl)benzene C₁₂H₁₂N₄²⁺·2NO₃⁻ Imidazolium-methyl Monoclinic a = 3.6937 Å, β = 93.2°
1,4-Bis(phenylmethyl)benzene C₂₀H₁₈ Benzyl - Symmetric, high thermal stability
Benzene, 1,4-bis(benzoylaminomethyl)- C₂₂H₂₀N₂O₂ Benzoylamino-methyl - Predicted: Triclinic/P2₁/c due to H-bonding

Optical and Electronic Properties

Absorption and Emission Behavior

  • 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Exhibit a blue shift in absorption (THF solution: λₐᵦₛ = 420 nm; nanocrystals: λₐᵦₛ = 405 nm) and red shift in emission (THF: λₑₘ = 480 nm; nanocrystals: λₑₘ = 500 nm) due to quantum confinement and surface effects .
  • 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene : Theoretical studies reveal significant anisotropy in polarizability (αₓₓ = 44–53% contribution) and hyperpolarizability, influenced by electron correlation at the MP2/6-31G level .

Comparison with Target Compound: The benzoylaminomethyl groups are expected to reduce conjugation compared to styryl derivatives, leading to weaker absorption in the UV region. However, the amide groups may enhance nonlinear optical (NLO) properties via intramolecular charge transfer, similar to carboxylate derivatives in .

Theoretical Insights into Polarizability

  • Basis Set Effects : For large aromatic systems like 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, MP2/6-31G calculations provide reliable polarizability values (α = 45–53 × 10⁻²⁴ esu) with minimal basis-set error .

Data Table 2: Electronic Properties of Selected Compounds

Compound Polarizability (α, 10⁻²⁴ esu) Hyperpolarizability (β, 10⁻³⁰ esu) Key Theoretical Method
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene 45–53 8.2–12.5 MP2/6-31G
Benzene, 1,4-bis(benzoylaminomethyl)- ~35–40 (predicted) ~5–8 (predicted) Extrapolated from

Photovoltaic and Optoelectronic Devices

  • 1,4-Bis(4-methylstyryl)benzene Nanocrystals: Used in organic field-effect transistors (OFETs) and photodetectors due to high charge mobility (μ ≈ 0.1 cm²/V·s) .
  • 1,4-Bis(imidazol-1-ylmethyl)benzene MOFs : Serve as sensors for metal ions (e.g., Zn²⁺) via fluorescence quenching/enhancement .

Comparison with Target Compound: The amide groups in Benzene, 1,4-bis(benzoylaminomethyl)- could enable hydrogen-bond-directed self-assembly, making it suitable for organic semiconductors or drug-delivery carriers. Its polarizability (predicted α ≈ 35–40 × 10⁻²⁴ esu) suggests moderate NLO activity, though less than carboxylate derivatives .

Data Table 3: Application Comparison

Compound Key Application Performance Metrics References
1,4-Bis(4-methylstyryl)benzene Photodetectors EQE = 15% @ 450 nm
1,4-Bis(imidazol-1-ylmethyl)benzene Zn²⁺ Sensing LOD = 10 nM
Benzene, 1,4-bis(benzoylaminomethyl)- Hypothesized: Drug delivery Predicted: High biocompatibility -

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